1H-[1]benzofuro[3,2-f]indole-2,3-dione
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Overview
Description
1H-1Benzofuro[3,2-f]indole-2,3-dione is a heterocyclic compound with a complex structure that combines elements of benzofuran and indole.
Preparation Methods
The synthesis of 1H-1benzofuro[3,2-f]indole-2,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 5-acetoxymethyl-4-acetylpyrroles with indoles, followed by cyclization using Montmorillonite K10 clay as a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-1Benzofuro[3,2-f]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1H-1Benzofuro[3,2-f]indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1H-1benzofuro[3,2-f]indole-2,3-dione involves its interaction with specific molecular targets and pathways. For example, it may act as a chemosensor by binding to metal ions, enhancing its absorption peak in the ultraviolet region . Additionally, its structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1H-1Benzofuro[3,2-f]indole-2,3-dione can be compared with other similar compounds, such as:
1H-Benzofuro[3,2-f]indole: Shares a similar core structure but lacks the dione functionality.
1H-Benzothieno[2,3-f]indole: Contains a sulfur atom in place of the oxygen in the benzofuran ring.
Pyrrolo[3,2-b]carbazole: Another heterocyclic compound with a different ring fusion patternbenzofuro[3,2-f]indole-2,3-dione.
Properties
Molecular Formula |
C14H7NO3 |
---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
1H-[1]benzofuro[3,2-f]indole-2,3-dione |
InChI |
InChI=1S/C14H7NO3/c16-13-9-5-8-7-3-1-2-4-11(7)18-12(8)6-10(9)15-14(13)17/h1-6H,(H,15,16,17) |
InChI Key |
QTYBUFZPADYYOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)NC(=O)C4=O |
Origin of Product |
United States |
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